5-Bromo-2-(2-chlorophenoxy)pyridine

描述

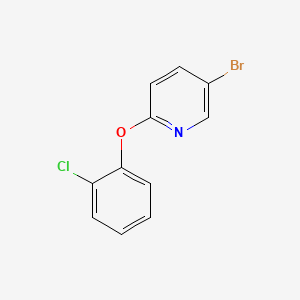

5-Bromo-2-(2-chlorophenoxy)pyridine is a useful research compound. Its molecular formula is C11H7BrClNO and its molecular weight is 284.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-Bromo-2-(2-chlorophenoxy)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antitumor, antimicrobial, and other therapeutic potentials, supported by relevant data and research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₁H₇BrClN₃O and a molecular weight of approximately 284.54 g/mol. The compound features a bromine atom at the 5-position and a chlorophenoxy group at the 2-position of the pyridine ring, which contributes to its reactivity and biological activity.

Antitumor Activity

Research indicates that this compound exhibits promising antitumor properties. Similar halogenated aryl-ether derivatives have shown effectiveness against various cancer cell lines. For instance, studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells and interfere with cell cycle progression.

Case Study: Anticancer Effects

A study investigating various derivatives of pyridine compounds revealed that certain substitutions at the phenoxy group significantly enhance biological activity. For example, compounds bearing a terminal phenoxy group showed high inhibitory effects on cancer cell proliferation. The presence of halogen substituents was noted to contribute positively to the anticancer activity by modulating interactions with biological targets.

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| 5-Bromo-3-(4-chlorophenoxy)pyridine | 10.25 ± 2.5 | MCF-7 |

| 5-Chloro-2-(2-bromophenoxy)pyridine | 6.6 ± 0.6 | A549 |

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored, with findings indicating activity against various bacterial and fungal strains. The presence of the pyridine ring is crucial for enhancing these properties.

Although specific mechanisms for this compound remain largely uncharacterized, related compounds have demonstrated several mechanisms, including:

- Inhibition of cell wall synthesis : Many halogenated compounds disrupt bacterial cell wall integrity.

- Interference with nucleic acid synthesis : Certain derivatives can inhibit DNA replication in pathogens.

Safety and Handling Considerations

Due to its structural similarities with other halogenated aromatic compounds, it is essential to handle this compound with caution. General safety guidelines should be followed to mitigate potential risks associated with exposure.

Future Research Directions

Further investigations are necessary to elucidate the specific biological mechanisms and optimize the pharmacological profiles of this compound. Potential areas for future research include:

- Structure-Activity Relationship (SAR) studies to refine compound efficacy.

- In vivo studies to assess therapeutic potential and safety profiles.

- Exploration of combinatory therapies with existing anticancer agents.

化学反应分析

Cross-Coupling Reactions

The bromine atom at the 5-position serves as a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling carbon-carbon and carbon-heteroatom bond formation.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples the brominated pyridine with arylboronic acids. For example:

Reaction :

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: Sodium carbonate

-

Solvent: Dimethylformamide (DMF) or toluene/water biphasic system

-

Temperature: 80–100°C

Ullmann-Type Coupling

Copper-catalyzed coupling with amines or phenols facilitates aryl ether/amine formation:

Reaction :

Conditions :

-

Catalyst: Copper(I) iodide with L-proline ligand

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Temperature: 90–110°C

-

Yield: 50–75%

Comparative Reaction Table

| Reaction Type | Partner Reagent | Catalyst System | Key Conditions | Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh) | DMF, 80°C, 12h | 70–90% |

| Ullmann Coupling | Aryl amine | CuI/L-proline | DMSO, 100°C, 24h | 50–75% |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring activates the bromine substituent for nucleophilic displacement, particularly under basic conditions.

Example Reaction with Methoxide :

Mechanistic Notes :

-

Rate acceleration in polar aprotic solvents (e.g., DMSO) due to stabilization of the Meisenheimer intermediate.

-

Regioselectivity governed by the electron-withdrawing chlorophenoxy group at the 2-position.

Electrophilic Substitution

Lithiation at C-4 :

Applications :

Reductive Dehalogenation

Controlled hydrogenolysis removes bromine while retaining the chlorophenoxy group:

Reaction :

Conditions :

-

Catalyst: 10% Pd/C

-

Pressure: 1–3 atm H

-

Yield: >85%

Coordination Chemistry

The pyridine nitrogen participates in metal coordination, forming complexes with applications in catalysis:

Example :

Properties :

Mechanistic and Kinetic Insights

-

Suzuki Coupling : Oxidative addition of Pd(0) to the C-Br bond is rate-determining.

-

SNAr : Bromine’s leaving group ability () enables displacement without acid catalysis.

-

Ullmann Coupling : Copper-mediated single-electron transfer (SET) mechanism dominates.

属性

IUPAC Name |

5-bromo-2-(2-chlorophenoxy)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClNO/c12-8-5-6-11(14-7-8)15-10-4-2-1-3-9(10)13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHWYKDRRKPFHJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。